molecular formula C20H25N3O2 B2546005 1-cyclopropyl-2-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}ethan-1-ol CAS No. 1396805-94-9

1-cyclopropyl-2-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}ethan-1-ol

Cat. No.: B2546005
CAS No.: 1396805-94-9
M. Wt: 339.439
InChI Key: BYVDVCZMPPINPF-UHFFFAOYSA-N
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Description

1-cyclopropyl-2-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}ethan-1-ol is a complex organic compound featuring a cyclopropyl group, a pyrrole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-2-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}ethan-1-ol typically involves multiple steps:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Benzoylation of piperazine: Piperazine is reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzoylated piperazine.

    Coupling of the pyrrole and benzoylated piperazine: This step involves the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the pyrrole and benzoylated piperazine.

    Introduction of the cyclopropyl group: This can be done through a cyclopropanation reaction using a diazo compound and a transition metal catalyst.

    Final assembly: The final step involves the coupling of the cyclopropyl group with the previously formed intermediate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-2-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}ethan-1-ol can undergo various types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

Neuropharmacology

The compound's structural features suggest potential activity in modulating neurotransmitter systems. Similar compounds have demonstrated efficacy in treating anxiety and depression through serotonin reuptake inhibition. The piperazine moiety is often associated with antidepressant effects, making this compound a candidate for further exploration in treating mood disorders.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of the piperazine and pyrrole groups may enhance the compound's ability to interact with bacterial targets. Research into related compounds has shown promising results against various bacterial strains, suggesting that this compound could also possess significant antimicrobial activity.

Case Study 1: Antidepressant Effects

A study evaluated various piperazine derivatives for their serotonin reuptake inhibition capabilities. Although this specific compound was not directly tested, its structural similarities to effective antidepressants indicate it may exhibit comparable properties. The findings suggest that further investigation into its pharmacodynamics is warranted.

Case Study 2: Antimicrobial Properties

Research into sulfonamide-based compounds has highlighted their antimicrobial potential. A study focusing on the synthesis of novel heterocyclic compounds reported significant antibacterial activity in related structures. This suggests that 1-cyclopropyl-2-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}ethan-1-ol may warrant similar investigations to establish its efficacy against specific pathogens.

Conducting comprehensive in vivo experiments to evaluate pharmacokinetics and therapeutic potential is essential for understanding the full scope of this compound's applications.

Mechanistic Studies

Elucidating the mechanisms through which this compound interacts with neurotransmitter systems will provide insights into its potential as a therapeutic agent.

Broader Biological Screening

Investigating its potential antimicrobial properties and other pharmacological effects will help clarify the compound's utility in treating infections or other diseases.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-2-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopropyl-2-(4-pyridinyl)ethanone: Similar in structure but lacks the piperazine and pyrrole moieties.

    4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide: Contains a cyclopropyl group and a heterocyclic ring but differs in the overall structure.

Uniqueness

1-cyclopropyl-2-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}ethan-1-ol is unique due to the combination of its cyclopropyl, pyrrole, and piperazine moieties, which confer specific chemical and biological properties not found in other similar compounds.

Biological Activity

1-Cyclopropyl-2-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}ethan-1-ol is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and mechanisms of action, supported by relevant case studies and data tables.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C18H24N4O\text{C}_{18}\text{H}_{24}\text{N}_{4}\text{O}

The synthesis typically involves multi-step organic reactions, starting with the formation of piperazine derivatives followed by coupling with cyclopropyl and pyrrole moieties. Specific reagents such as benzoyl chlorides and catalysts are employed to facilitate these reactions.

Pharmacological Properties

Research indicates that this compound exhibits a variety of biological activities, particularly in the following areas:

1. Antidepressant Activity
In vitro studies have shown that compounds similar to this structure can inhibit serotonin reuptake, suggesting potential antidepressant effects. For instance, derivatives containing piperazine rings have demonstrated significant inhibition of serotonin transporters, which is crucial for mood regulation .

2. Anti-inflammatory Effects
The compound's structural components may also contribute to anti-inflammatory properties. Analogous compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways .

3. Antitumor Potential
Preliminary studies suggest that compounds with similar frameworks can exhibit cytotoxic activity against various cancer cell lines. The presence of the pyrrole moiety is often associated with enhanced anticancer activity through mechanisms involving apoptosis induction .

The biological mechanisms through which this compound exerts its effects may include:

Receptor Binding: The compound likely interacts with neurotransmitter receptors, particularly those involved in serotonin signaling pathways.

Enzyme Inhibition: It may inhibit specific enzymes such as COX or lipoxygenase, reducing the production of inflammatory mediators.

Study 1: Antidepressant Efficacy

A study conducted on related piperazine derivatives demonstrated that these compounds significantly reduced immobility times in forced swimming tests in rats, indicating antidepressant-like effects. The most effective compound showed an IC50 value comparable to established antidepressants .

Study 2: Anti-inflammatory Activity

Research highlighted that compounds similar to this compound exhibited notable inhibition of COX enzymes in vitro, leading to decreased prostaglandin E2 synthesis. This suggests a promising avenue for developing anti-inflammatory medications .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntidepressantSerotonin reuptake inhibition
Anti-inflammatoryCOX inhibition
AntitumorInduction of apoptosis

Properties

IUPAC Name

[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c24-19(16-3-4-16)15-21-11-13-23(14-12-21)20(25)17-5-7-18(8-6-17)22-9-1-2-10-22/h1-2,5-10,16,19,24H,3-4,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVDVCZMPPINPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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